molecular formula C17H15N3O3 B2785332 methyl 2-[3-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]phenyl ether CAS No. 955976-40-6

methyl 2-[3-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]phenyl ether

Cat. No.: B2785332
CAS No.: 955976-40-6
M. Wt: 309.325
InChI Key: OSGZNTKFGWNHMI-UHFFFAOYSA-N
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Description

The compound “methyl 2-[3-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]phenyl ether” is a complex organic molecule. It contains a pyrazole ring, which is a type of aromatic heterocycle, and a nitrophenyl group, which is a phenyl ring with a nitro (-NO2) substituent .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR and IR spectroscopy, as well as X-ray crystallography . These techniques can provide information about the types of bonds and functional groups present in the molecule.


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions like electrophilic aromatic substitutions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various experimental methods. These might include determining its melting point, boiling point, solubility, and reactivity .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, the mechanism of action would describe how it interacts with biological systems to produce its effects .

Safety and Hazards

The safety and hazards of a compound depend on its specific properties. For example, many nitrophenyl compounds are irritants and can emit toxic fumes when heated .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows promising biological activity, it might be studied further as a potential drug .

Properties

IUPAC Name

4-(2-methoxyphenyl)-3-methyl-1-(4-nitrophenyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-12-16(15-5-3-4-6-17(15)23-2)11-19(18-12)13-7-9-14(10-8-13)20(21)22/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSGZNTKFGWNHMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C2=CC=CC=C2OC)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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